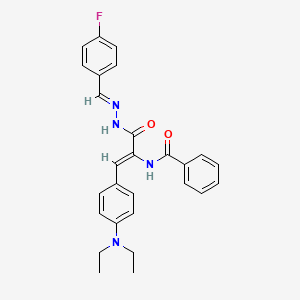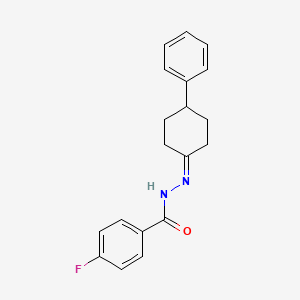![molecular formula C17H11NO B11550246 2-Methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11550246.png)
2-Methyl-11H-indeno[1,2-b]quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-11H-indeno[1,2-b]quinolin-11-one is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its fused ring structure, which includes an indene and a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-11H-indeno[1,2-b]quinolin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine . This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve maximum yield and purity. Additionally, industrial production would likely incorporate continuous flow processes and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-11H-indeno[1,2-b]quinolin-11-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups, leading to the formation of different derivatives.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. These reactions are often carried out in the presence of a catalyst, such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can produce fully saturated indenoquinoline derivatives.
Scientific Research Applications
2-Methyl-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for designing new molecules with potential biological activities.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. Its ability to interact with specific enzymes and proteins makes it a promising candidate for drug development.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain cellular pathways involved in tumor growth and proliferation. Additionally, it has been investigated for its neuroprotective properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-Methyl-11H-indeno[1,2-b]quinolin-11-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes, including apoptosis and inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its phosphorylation and subsequent activation. Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .
Comparison with Similar Compounds
2-Methyl-11H-indeno[1,2-b]quinolin-11-one can be compared with other similar compounds, such as:
11H-indeno[1,2-b]quinoxalin-11-one: This compound shares a similar fused ring structure but contains a quinoxaline moiety instead of a quinoline moiety.
Tryptanthrin-6-oxime: This compound contains an indoloquinazoline structure and has shown potent JNK inhibitory activity. It differs from this compound in its core structure and specific functional groups.
The uniqueness of this compound lies in its specific fused ring system and the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11NO |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-methylindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11NO/c1-10-6-7-12-13(8-10)17(19)14-9-11-4-2-3-5-15(11)18-16(12)14/h2-9H,1H3 |
InChI Key |
QKKHEBANVNFLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11550163.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]octanehydrazide](/img/structure/B11550183.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11550184.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11550186.png)
![4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11550187.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate](/img/structure/B11550192.png)


![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550210.png)
![1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11550216.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11550217.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11550223.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550226.png)
![4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11550232.png)
